molecular formula C17H19NO2 B5177380 3,4-dimethyl-N-(2-phenoxyethyl)benzamide

3,4-dimethyl-N-(2-phenoxyethyl)benzamide

Cat. No. B5177380
M. Wt: 269.34 g/mol
InChI Key: XDIWGKLAUFMLLR-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-phenoxyethyl)benzamide, also known as DPBA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 291.36 g/mol.

Scientific Research Applications

3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide achieves this by inducing apoptosis, which is programmed cell death, in cancer cells. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-phenoxyethyl)benzamide involves the inhibition of various signaling pathways in cells. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide induces apoptosis by activating caspases and inhibiting Bcl-2, which is an anti-apoptotic protein. 3,4-dimethyl-N-(2-phenoxyethyl)benzamide also inhibits the expression of various genes involved in cell growth and survival, such as cyclin D1 and c-Myc. In addition, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in inflammation.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer and anti-inflammatory effects. However, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. In addition, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-established.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(2-phenoxyethyl)benzamide. One direction is to study its efficacy and safety in animal models and humans. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Additionally, more studies are needed to elucidate the mechanism of action of 3,4-dimethyl-N-(2-phenoxyethyl)benzamide and to identify its molecular targets. Finally, the development of more water-soluble and bioavailable derivatives of 3,4-dimethyl-N-(2-phenoxyethyl)benzamide could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 3,4-dimethyl-N-(2-phenoxyethyl)benzamide is a chemical compound that has shown promising applications in scientific research. Its anti-cancer and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. However, more research is needed to establish its efficacy and safety in animal models and humans, and to identify its molecular targets and mechanism of action.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-phenoxyethyl)benzamide involves the reaction of 3,4-dimethylaniline with 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization. The yield of 3,4-dimethyl-N-(2-phenoxyethyl)benzamide is typically around 70-80%, and the purity can be confirmed by NMR and IR spectroscopy.

properties

IUPAC Name

3,4-dimethyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)17(19)18-10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWGKLAUFMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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